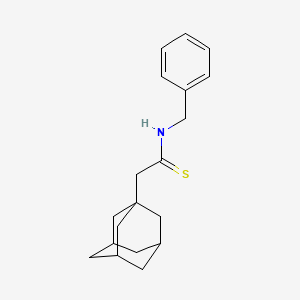

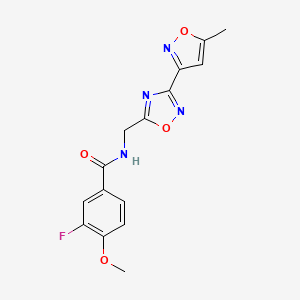

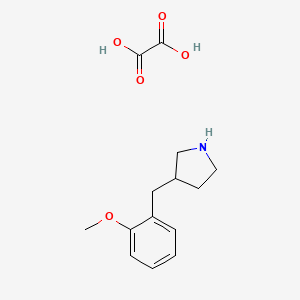

![molecular formula C16H11ClN2O4S B2599965 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 306732-18-3](/img/structure/B2599965.png)

3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole compounds, such as the one , can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis

Pyrrole, a key component of the compound, is a very weak base with a pKa of about -3.8. Its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .Applications De Recherche Scientifique

Synthesis and Reactivity

Diketopyrrolopyrroles, which include compounds structurally related to 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione, are known for their extensive applications spanning from high-quality pigments to electronic devices. These compounds have been the focus of research for their remarkable optical properties, such as strong bathochromic shifts in absorption and increases in two-photon absorption cross-sections. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield have positioned them as promising candidates for future applications in fields like fluorescence imaging and solar cells (Grzybowski & Gryko, 2015).

Environmental Impact and Toxicity

The environmental impact of chlorophenyl compounds, closely related to the 4-chlorophenyl component of the molecule , has been studied, revealing moderate toxicity to aquatic and mammalian life. However, these compounds exhibit considerable toxicity to fish upon long-term exposure. Their persistence in the environment varies, with some conditions leading to moderate to high persistence, especially for compounds like 3-chlorophenol. Bioaccumulation is expected to be low, but the organoleptic effect of these compounds is significant (Krijgsheld & Gen, 1986).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the pyrrolidine ring, a structural component of this compound, is highlighted for its versatility and the ability to enhance pharmacophore exploration due to sp3-hybridization. This scaffold contributes significantly to stereochemistry and three-dimensional coverage of molecules, aiding in the design of bioactive compounds with selectivity towards various biological targets. The review by Petri et al. emphasizes the significant role of pyrrolidine and its derivatives in developing compounds for treating human diseases, underlining the scaffold’s utility in medicinal chemistry (Petri et al., 2021).

Advanced Materials and Polymers

Research into conjugated polymers containing diketopyrrolopyrrole units, akin to the structural features of this compound, reveals their potential in electronic devices. The unique properties of these polymers, derived from their electron-deficient pigments, offer promising applications in high-performance electronic devices due to their distinct optical and electrochemical characteristics. Deng et al. review the development of polymers based on these structures, indicating their significant potential in electronic applications (Deng et al., 2019).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S/c17-10-1-7-13(8-2-10)24-14-9-15(20)18(16(14)21)11-3-5-12(6-4-11)19(22)23/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJZUWHRZHPHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

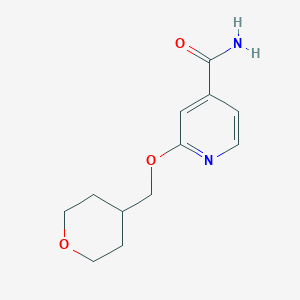

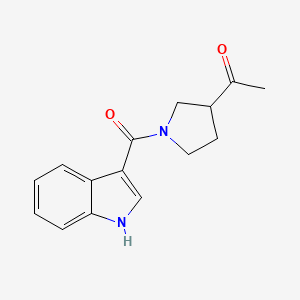

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2599883.png)

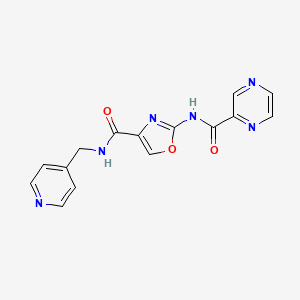

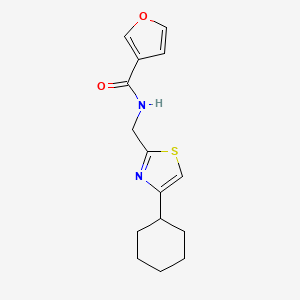

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)

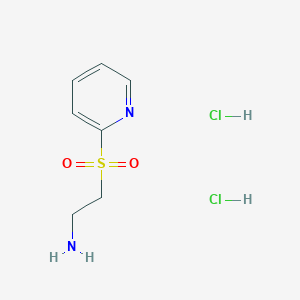

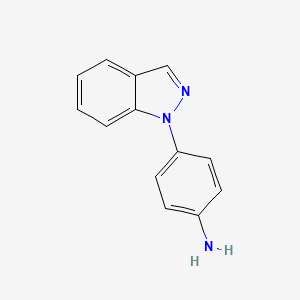

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)

![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)